2-Methyl-2,7-diazaspiro[3.5]nonane is a chemical compound characterized by its unique spirocyclic structure, which consists of a combination of a four-membered and a six-membered ring interconnected by nitrogen atoms. The molecular formula for this compound is , and its IUPAC name is 2-methyl-2,7-diazaspiro[3.5]nonane. This compound is often encountered in both academic research and industrial applications due to its potential biological activity and utility as a building block in organic synthesis .
The compound is classified under the category of diazaspiro compounds, which are known for their structural complexity and potential pharmacological properties. It is typically synthesized in laboratory settings, with various methods developed to optimize yield and purity .
The synthesis of 2-Methyl-2,7-diazaspiro[3.5]nonane generally involves several key steps:
In industrial settings, similar synthesis methods are adapted for large-scale production, focusing on maximizing efficiency and minimizing environmental impact .
The molecular structure of 2-Methyl-2,7-diazaspiro[3.5]nonane features a spirocyclic arrangement that contributes to its unique chemical properties. Key structural data include:
This spirocyclic structure plays a crucial role in its reactivity and potential interactions with biological targets .
2-Methyl-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 2-Methyl-2,7-diazaspiro[3.5]nonane is primarily linked to its potential role as a ligand in biochemical pathways. It has been suggested that this compound may act as a functionalized von Hippel-Lindau (VHL) ligand:
Environmental factors such as temperature and light exposure can significantly affect the stability and efficacy of this compound.
The physical properties of 2-Methyl-2,7-diazaspiro[3.5]nonane include:
Chemical properties include its reactivity towards oxidation, reduction, and substitution reactions as previously discussed .
The applications of 2-Methyl-2,7-diazaspiro[3.5]nonane span various fields:
Spirocyclic diamines represent a structurally constrained class of heterocyclic compounds that impart significant conformational rigidity to neuropharmacological agents. The 2,7-diazaspiro[3.5]nonane scaffold—exemplified by 2-methyl-2,7-diazaspiro[3.5]nonane—adopts a characteristic perpendicular geometry that effectively mimics type-II β-turn peptide conformations critical for dopamine receptor interactions [2] [6]. This geometric precision enables high-affinity binding to allosteric sites on dopamine receptors, particularly modulating agonist binding kinetics.
Research demonstrates that spirocyclic diamine derivatives enhance the binding affinity of dopamine agonists like N-propylnorapomorphine (NPA) to the high-affinity state of D2 receptors. At concentrations of 10⁻⁶ M, these compounds increase agonist binding by up to 40%, outperforming linear peptides such as Pro-Leu-Gly-NH₂ (PLG) which achieve only 26% enhancement [2]. The in vivo relevance is evidenced by bell-shaped dose-response curves in 6-hydroxydopamine-lesioned rat models, where spirocyclic peptidomimetics augment apomorphine-induced rotational behavior by 88–95% at specific doses [6]. This amplification occurs via stabilization of receptor conformations resistant to GTP-induced dissociation, indicating direct modulation of G-protein coupling efficiency [6].
Table 1: Dopamine Receptor Modulation by Spirocyclic Diamines
Parameter | Spirocyclic Diamines | Linear Peptides (PLG) |
---|---|---|
Agonist binding enhancement | 40% at 10⁻⁶ M | 26% at 10⁻⁶ M |
In vivo rotational behavior modulation | Up to 95% increase | ~25% increase |
Gpp(NH)p resistance | Significant attenuation | Partial attenuation |
Structural rigidity | Fixed β-turn mimic | Flexible peptide backbone |
The development of diazaspiro scaffolds emerged from efforts to overcome metabolic instability and poor blood-brain barrier (BBB) penetration inherent to peptide-based dopamine modulators. Early work in the 1990s focused on synthesizing rigid spiro bicyclic lactams as non-hydrolyzable PLG mimetics [2] [6]. These first-generation compounds established that replacing amide bonds with sp³-hybridized carbon centers retained bioactivity while enhancing CNS bioavailability.
Second-generation optimizations introduced variations in ring size (5.5.5., 5.5.6., and 5.6.5. systems) and nitrogen alkylation patterns. The 2,7-diazaspiro[3.5]nonane core—characterized by a spirane carbon bridging azetidine and piperidine rings—proved optimal for balancing receptor affinity and physicochemical properties [4] [8]. Methylation at the N2 position (yielding 2-methyl-2,7-diazaspiro[3.5]nonane) further improved metabolic stability by shielding the tertiary amine from oxidative metabolism [4] [5].
Modern applications leverage this scaffold’s versatility across neurotherapeutic areas:
This evolution positions 2,7-diazaspiro[3.5]nonane as a "privileged scaffold" in CNS drug design, combining topological constraint with synthetic adaptability.
Parkinson’s disease (PD) management faces challenges from levodopa-induced dyskinesias (LID) mediated by non-physiological dopamine receptor stimulation. Selective D4 receptor (D4R) antagonism represents a promising adjuvant strategy due to:
The 2-methyl-2,7-diazaspiro[3.5]nonane scaffold enables precise D4R targeting through steric complementarity with transmembrane helices. Computational docking reveals that the spirocyclic core orients aryl substituents toward a hydrophobic subpocket formed by TM2/TM3 helices in D4R—a region distinguished by aliphatic residues (Val2.61, Leu3.29) versus aromatic residues in D2R (Phe2.61, Phe3.28) [9]. This divergence permits selective hydrophobic interactions with D4R while avoiding D2R engagement responsible for motor side effects.
Table 2: D4R vs D2R Selectivity Determinants
Structural Feature | D4R Binding Pocket | D2R Binding Pocket | Selectivity Consequence |
---|---|---|---|
TM2 residue | Val2.61 (aliphatic) | Phe2.61 (aromatic) | Prefers aliphatic linkers |
TM3 residue | Leu3.29 (aliphatic) | Phe3.28 (aromatic) | Avoids π-stacking |
TM5/6 environment | Ser5.42/Ser6.52 polar cluster | Hydrophobic residues | Accommodates polar groups |
Extracellular loop 2 | Compact conformation | Extended conformation | Size-selective access |
Quantitative structure-activity relationship (QSAR) models trained on ultralarge libraries identify 2,7-diazaspiro[3.5]nonane derivatives with >100-fold D4R selectivity. Key modifications include:
This precision engineering positions 2-methyl-2,7-diazaspiro[3.5]nonane as a critical pharmacophore for next-generation PD therapeutics that decouple symptomatic efficacy from LID exacerbation.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: